

# Application Notes and Protocols for Preclinical Evaluation of Terbium-161 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing preclinical tumor models for the evaluation of **Terbium-161** (<sup>161</sup>Tb)-based radiopharmaceuticals. The protocols outlined below are based on established methodologies from peer-reviewed research and are intended to facilitate the assessment of <sup>161</sup>Tb's therapeutic efficacy in prostate, neuroendocrine, and ovarian cancer models.

# Introduction to Terbium-161 in Radionuclide Therapy

**Terbium-161** is a lanthanide radioisotope with a half-life of 6.95 days that is garnering significant interest for targeted radionuclide therapy.[1] Its unique decay characteristics, which include the emission of medium-energy  $\beta$ - particles, conversion electrons, and a significant number of low-energy Auger electrons, make it a potent therapeutic agent.[1][2] This combination of emissions is particularly effective for eradicating micrometastases and single cancer cells, which are often responsible for tumor relapse.[2][3] Preclinical studies have consistently demonstrated the superior therapeutic efficacy of <sup>161</sup>Tb-labeled compounds compared to their Lutetium-177 (<sup>177</sup>Lu) counterparts.

## **Featured Preclinical Tumor Models**



The selection of an appropriate preclinical tumor model is critical for the accurate evaluation of novel radiopharmaceuticals. This section details three commonly used xenograft models for assessing the efficacy of <sup>161</sup>Tb-based therapies.

#### **Prostate Cancer Model**

- Cell Line: PC-3 PIP (Prostate-Specific Membrane Antigen-positive). This cell line is derived from human prostate cancer and has been engineered to express high levels of PSMA, a key target for prostate cancer therapy.
- Animal Model: Male athymic nude mice are typically used for this model due to their immunodeficient state, which allows for the growth of human tumor xenografts.
- Rationale: This model is highly relevant for studying PSMA-targeted radiopharmaceuticals and has been extensively used in the preclinical evaluation of both diagnostic and therapeutic agents for prostate cancer.

#### **Neuroendocrine Tumor Model**

- Cell Line: AR42J (Somatostatin Receptor-positive). This is a rat pancreatic acinar cell line
  that endogenously expresses high levels of somatostatin receptors (SSTRs), a hallmark of
  neuroendocrine tumors.
- Animal Model: Athymic nude mice are suitable for establishing AR42J tumor xenografts.
- Rationale: This model is instrumental for the preclinical assessment of SSTR-targeting radiopharmaceuticals, a cornerstone in the management of neuroendocrine neoplasms.

## **Ovarian Cancer Model**

- Cell Line: SKOV-3 or OVCAR-8 (L1CAM-positive). These human ovarian adenocarcinoma cell lines are well-characterized and have been used to study various aspects of ovarian cancer biology and therapy. They are known to express L1CAM, a potential target for radioimmunotherapy.
- Animal Model: Female athymic nude mice are used to establish subcutaneous or intraperitoneal ovarian tumor xenografts.



 Rationale: These models are valuable for investigating novel therapeutic strategies for ovarian cancer, a disease with a high mortality rate.

## **Experimental Protocols**

The following protocols provide a detailed methodology for key experiments in the preclinical evaluation of <sup>161</sup>Tb-radiopharmaceuticals.

### **Cell Culture**

- PC-3 PIP Cells:
  - Media: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4][5]
  - Culture Conditions: 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.[5]
  - Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
- AR42J Cells:
  - Media: RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
     [6][7]
  - Culture Conditions: 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.[6][7]
  - Subculturing: Cells grow in clusters and are passaged when confluent.[8] Treatment with dexamethasone can enhance their acinar cell characteristics.[6]
- SKOV-3/OVCAR-8 Cells:
  - Media: For SKOV-3, McCoy's 5A medium supplemented with 10% FBS and 1% penicillinstreptomycin is commonly used. For OVCAR-8, RPMI 1640 with 10% FBS and 1% penicillin-streptomycin is suitable.
  - Culture Conditions: 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
  - Subculturing: Adherent cells are passaged at 80-90% confluency.



## **Radiolabeling of Targeting Ligands**

A critical step in developing targeted radiopharmaceuticals is the efficient and stable labeling of the targeting molecule with the radionuclide.

- Radiolabeling of PSMA-617 with <sup>161</sup>Tb:
  - To a solution of PSMA-617 in a reaction vial, add a sodium acetate buffer (pH 4.5).
  - Add the required activity of [161Tb]TbCl3.
  - Incubate the reaction mixture at 95°C for 10-25 minutes.
  - Perform quality control using methods like radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally required.
- Radiolabeling of DOTA-conjugates (e.g., DOTA-LM3, DOTATOC) with <sup>161</sup>Tb:
  - Combine the DOTA-conjugated peptide with [¹¹¹Tb]TbCl₃ in a suitable buffer (e.g., sodium acetate, pH 4.5).
  - Incubate the mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 10-30 minutes).
  - Assess the radiochemical purity using radio-TLC or radio-HPLC.

### **Animal Studies**

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

- 3.3.1. Tumor Inoculation
  - Prostate Cancer (PC-3 PIP): Subcutaneously inject 2.5 to 6 million cells in a volume of 100-200 μL of a suitable medium (e.g., RPMI 1640 or a mixture with Matrigel) into the flank of male athymic nude mice.[5]



- Neuroendocrine Tumors (AR42J): Subcutaneously inject approximately 5 million cells in 100 μL of PBS into the flank of nude mice.[9]
- Ovarian Cancer (SKOV-3/OVCAR-8): For a subcutaneous model, inject 1-2 million cells in 0.5 mL of PBS into the flank.[10] For an intraperitoneal model, inject a similar number of cells directly into the peritoneal cavity.[10]

#### • 3.3.2. Biodistribution Studies

- Once tumors reach a suitable size (e.g., 100-300 mm³), intravenously inject the <sup>161</sup>Tb-labeled radiopharmaceutical into the tail vein of the tumor-bearing mice.
- At predetermined time points (e.g., 1, 4, 24, 48, 96 hours post-injection), euthanize the animals.
- Collect blood and dissect major organs and the tumor.
- Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
- Calculate the uptake as the percentage of the injected activity per gram of tissue (%IA/g).
- 3.3.3. Preclinical Therapy (Efficacy) Studies
  - Randomize tumor-bearing mice into treatment and control groups when tumors reach a palpable size.
  - Administer the therapeutic dose of the <sup>161</sup>Tb-radiopharmaceutical (typically via intravenous injection). Control groups may receive a vehicle or a non-radioactive equivalent.
  - Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
     Calculate tumor volume using the formula: Volume = (length × width²) / 2.
  - Monitor the body weight and general health of the animals throughout the study.
  - Define clear endpoints for the study, such as a maximum tumor volume or signs of morbidity, at which point animals are humanely euthanized.
  - Record the survival data for each group.



## **Data Presentation**

The following tables summarize quantitative data from preclinical studies evaluating <sup>161</sup>Tb-based radiopharmaceuticals.

Table 1: Comparative Efficacy of [161Tb]Tb-PSMA-617 and [177Lu]Lu-PSMA-617 in a Prostate Cancer Xenograft Model (PC-3 PIP)

| Treatment Group                              | Median Survival<br>(days) | Tumor Growth<br>Inhibition | Reference |
|----------------------------------------------|---------------------------|----------------------------|-----------|
| Saline Control                               | 19                        | -                          | [11]      |
| [ <sup>177</sup> Lu]Lu-PSMA-617<br>(5.0 MBq) | 32                        | Significant                | [11]      |
| [ <sup>161</sup> Tb]Tb-PSMA-617<br>(5.0 MBq) | 36                        | Significant                | [11]      |
| [ <sup>161</sup> Tb]Tb-PSMA-617<br>(10 MBq)  | 65                        | Pronounced                 | [11]      |

Table 2: Comparative Efficacy of [161Tb]Tb-DOTA-LM3 and [177Lu]Lu-DOTA-LM3 in a Neuroendocrine Tumor Xenograft Model (AR42J)

| Treatment Group                 | Tumor Growth<br>Delay (days) | Survival Outcome                                  | Reference |
|---------------------------------|------------------------------|---------------------------------------------------|-----------|
| [ <sup>177</sup> Lu]Lu-DOTA-LM3 | 35 ± 7                       | 3 out of 6 mice<br>survived until end of<br>study | [12]      |
| [ <sup>161</sup> Tb]Tb-DOTA-LM3 | 44 ± 5                       | All mice survived until end of study              | [12]      |

Table 3: Biodistribution of [161Tb]Tb-PSMA-617 in PC-3 PIP Tumor-Bearing Mice (%IA/g ± SD)



| Organ/Tiss<br>ue | 1 h p.i.   | 4 h p.i.   | 24 h p.i.  | 96 h p.i.  | Reference |
|------------------|------------|------------|------------|------------|-----------|
| Blood            | 6.5 ± 0.8  | 2.1 ± 0.3  | 0.4 ± 0.1  | 0.1 ± 0.0  | [13]      |
| Tumor            | 42.1 ± 7.5 | 49.0 ± 5.5 | 39.8 ± 6.2 | 22.0 ± 4.3 | [13]      |
| Kidneys          | 35.2 ± 4.1 | 55.3 ± 9.8 | 45.1 ± 7.3 | 15.2 ± 2.5 | [13]      |
| Liver            | 1.8 ± 0.2  | 1.1 ± 0.1  | 0.6 ± 0.1  | 0.3 ± 0.1  | [13]      |
| Spleen           | 0.8 ± 0.1  | 0.4 ± 0.1  | 0.2 ± 0.0  | 0.1 ± 0.0  | [13]      |
| Lungs            | 2.5 ± 0.4  | 0.9 ± 0.1  | 0.3 ± 0.0  | 0.1 ± 0.0  | [13]      |

Table 4: Biodistribution of [161Tb]Tb-DOTA-LM3 in AR42J Tumor-Bearing Mice (%IA/g ± SD)

| Organ/Tissue | 2 h p.i.    | 24 h p.i.   | Reference |
|--------------|-------------|-------------|-----------|
| Blood        | 0.16 ± 0.03 | 0.02 ± 0.00 | [14]      |
| Tumor        | 30.0 ± 5.1  | 25.1 ± 4.2  | [14]      |
| Kidneys      | 17.0 ± 2.1  | 8.3 ± 0.6   | [15]      |
| Liver        | 0.4 ± 0.1   | 0.2 ± 0.0   | [14]      |
| Spleen       | 0.1 ± 0.0   | 0.1 ± 0.0   | [14]      |
| Lungs        | 0.2 ± 0.0   | 0.1 ± 0.0   | [14]      |

## **Visualizations**

The following diagrams illustrate key workflows and concepts in the preclinical evaluation of  $^{161}$ Tb-based radiopharmaceuticals.





Click to download full resolution via product page

General workflow for preclinical evaluation of <sup>161</sup>Tb-radiopharmaceuticals.





Click to download full resolution via product page

Radiolabeling of a targeting ligand with **Terbium-161**.





Click to download full resolution via product page

Mechanism of action of **Terbium-161** targeted radionuclide therapy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. theranos.care [theranos.care]
- 2. Terbium-161: new radionuclide therapy hits the clinic | News & Events | PSI [psi.ch]
- 3. Terbium-161: A New Frontier in Targeted Radionuclide Therapy Light Medical Ltd [lightmedical.co.uk]
- 4. Low-Level Endogenous PSMA Expression in Nonprostatic Tumor Xenografts Is Sufficient for In Vivo Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning Pharmacokinetics to Improve Tumor Accumulation of a Prostate-Specific Membrane Antigen-Targeted Phototheranostic Agent PMC [pmc.ncbi.nlm.nih.gov]
- 6. Culture of pancreatic AR42J cell for use as a model for acinar cell function | Pancreapedia [pancreapedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ebiohippo.com [ebiohippo.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Characterization of ovarian cancer cell lines as in vivo models for preclinical studies -PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aspects and prospects of preclinical theranostic radiopharmaceutical development PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination of terbium-161 with somatostatin receptor antagonists—a potential paradigm shift for the treatment of neuroendocrine neoplasms PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of the tolerability of 161Tb- and 177Lu-labeled somatostatin analogues in the preclinical setting PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Preclinical Evaluation of Terbium-161 Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1209772#preclinical-tumor-models-for-evaluating-terbium-161-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com